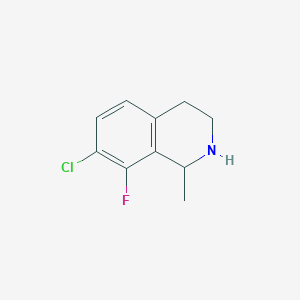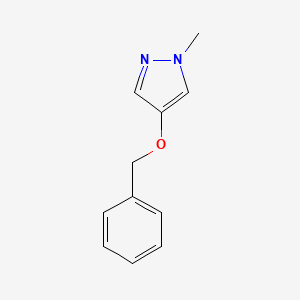
Phenol, 4,4'-((2R,3S,4S,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl)bis(2-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4,4’-((2R,3S,4S,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl)bis(2-methoxy-) is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuran ring substituted with phenolic and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-((2R,3S,4S,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl)bis(2-methoxy-) typically involves multi-step organic reactions. One common approach is the condensation of appropriate phenolic precursors with a tetrahydrofuran derivative under controlled conditions. The reaction often requires catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4,4’-((2R,3S,4S,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl)bis(2-methoxy-) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted phenolic derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phenol, 4,4’-((2R,3S,4S,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl)bis(2-methoxy-) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of Phenol, 4,4’-((2R,3S,4S,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl)bis(2-methoxy-) involves its interaction with specific molecular targets and pathways. The phenolic groups can participate in hydrogen bonding and electron transfer processes, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate oxidative stress and enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenol, 4,4’-((2R,3S,4S,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl)bis(2-hydroxy-)
- Phenol, 4,4’-((2R,3S,4S,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl)bis(2-ethoxy-)
Uniqueness
Phenol, 4,4’-((2R,3S,4S,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl)bis(2-methoxy-) is unique due to its specific substitution pattern and the presence of both phenolic and methoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
83198-63-4 |
|---|---|
Molekularformel |
C20H24O5 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
4-[(3S,4S)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C20H24O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-12,19-22H,1-4H3/t11-,12-,19?,20?/m0/s1 |
InChI-Schlüssel |
GMXMKSFJQLFOSO-FPXVXZFJSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |
Kanonische SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [(phenacylcyanocarbonimidodithioyl)methyl]cyanocarbonimidodithioate](/img/structure/B13913671.png)



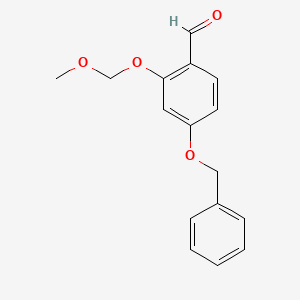
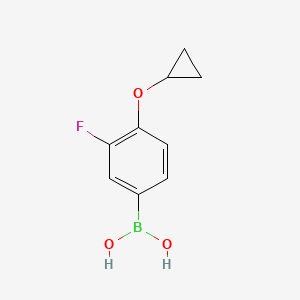
![2-[(Cyclopentyloxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13913702.png)
![(3R)-4-[4-(benzyloxy)phenyl]-3-{[(tert-butoxy)carbonyl]amino}butanoicacid](/img/structure/B13913706.png)
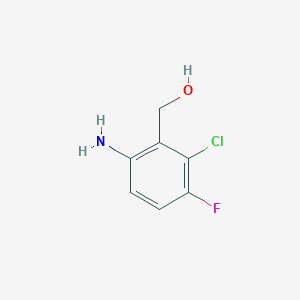
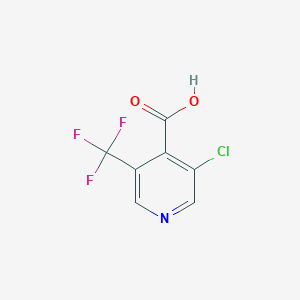
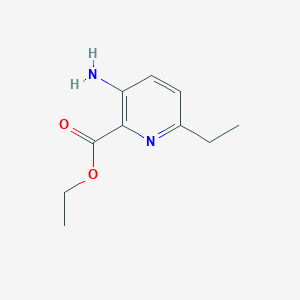
![5-Bromothieno[2,3-d]thiazol-2-amine](/img/structure/B13913730.png)
